Dodecane-1,12-diamine;dodecanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

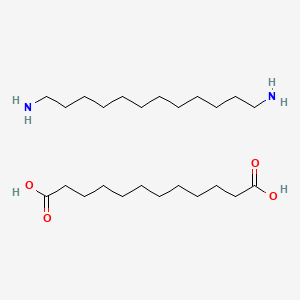

Dodecane-1,12-diamine;dodecanedioic acid is a compound formed by the combination of dodecane-1,12-diamine and dodecanedioic acid. This compound is notable for its applications in various fields, including polymer science, materials engineering, and biomedicine. Dodecane-1,12-diamine is a diamine with two amino groups attached to a twelve-carbon aliphatic chain, while dodecanedioic acid is a dicarboxylic acid with two carboxyl groups on a twelve-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Dodecane-1,12-diamine

Synthesis: Dodecane-1,12-diamine can be synthesized through the hydrogenation of dodecanedinitrile. The reaction typically involves the use of a hydrogenation catalyst such as Raney nickel under high pressure and temperature conditions.

Reaction Conditions: The hydrogenation process is carried out at temperatures ranging from 100°C to 150°C and pressures of 50 to 100 atmospheres.

-

Dodecanedioic Acid

Synthesis: Dodecanedioic acid is traditionally produced from butadiene through a multi-step chemical process. Butadiene is first converted to cyclododecatriene via cyclotrimerization, followed by hydrogenation to cyclododecane.

Alternative Methods: An alternative route involves the ozonolysis of cyclododecene.

Industrial Production Methods

Industrial production of dodecanedioic acid often involves the use of renewable plant-oil feedstocks, such as switchgrass, to produce the acid in a more sustainable manner . This method reduces the environmental impact and reliance on petrochemical sources.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents and Conditions: Dodecane-1,12-diamine can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Products: Oxidation typically yields dodecanedioic acid and other intermediate products depending on the reaction conditions.

-

Reduction

Reagents and Conditions: Reduction of dodecanedioic acid can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: The reduction process yields dodecane-1,12-diol as the major product.

-

Substitution

Reagents and Conditions: Substitution reactions involving dodecane-1,12-diamine can occur with halogenating agents like thionyl chloride (SOCl2) to form dodecane-1,12-dichloride.

Products: The major product is dodecane-1,12-dichloride, which can be further used in polymerization reactions.

Scientific Research Applications

Chemistry

Biology

Biodegradable Polymers: The compound is utilized in the development of biodegradable polymers for medical applications, including drug delivery systems and tissue engineering scaffolds.

Medicine

Diabetes Management: Dodecanedioic acid has shown potential in maintaining normal blood sugar and energy levels in type 2 diabetic patients without increasing blood glucose load.

Industry

Corrosion Inhibitors: The compound is used in the formulation of corrosion inhibitors for metal protection in industrial applications.

Surfactants: It is also employed in the production of surfactants for detergents and cleaning agents.

Mechanism of Action

The mechanism of action of dodecane-1,12-diamine;dodecanedioic acid involves its interaction with molecular targets such as enzymes and receptors. In polymer applications, the compound forms strong amide bonds, contributing to the mechanical properties of the resulting polymers. In biological systems, dodecanedioic acid can be metabolized to produce energy, influencing metabolic pathways and maintaining energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

-

Hexane-1,6-diamine;hexanedioic acid

-

Octane-1,8-diamine;octanedioic acid

Comparison: With a shorter carbon chain, this compound forms polymers with different flexibility and melting points compared to dodecane-1,12-diamine;dodecanedioic acid.

-

Decane-1,10-diamine;decanedioic acid

Comparison: This compound has a ten-carbon chain, offering a balance between the properties of hexane-1,6-diamine;hexanedioic acid and this compound.

Uniqueness

This compound is unique due to its twelve-carbon chain length, which provides a distinct combination of flexibility, strength, and thermal stability. This makes it particularly suitable for high-performance polymer applications and specialized industrial uses.

Biological Activity

Dodecane-1,12-diamine and dodecanedioic acid are compounds of significant interest in both biochemical and industrial applications. This article explores their biological activities, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Dodecane-1,12-diamine (also known as 1,12-dodecanediamine) is a linear aliphatic diamine with the formula C12H26N2, while dodecanedioic acid (DDA) is a dicarboxylic acid with the formula C12H22O4. The combination of these two compounds forms a versatile building block for various applications, including the synthesis of polyamides like nylon 6,12.

1. Antimicrobial Properties

Research indicates that dodecanedioic acid exhibits antimicrobial activity against various pathogens. A study demonstrated that derivatives of dodecanedioic acid showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

2. Antitumor Activity

Dodecanedioic acid has been investigated for its potential antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the ceramide pathway. Increased levels of ceramide, a lipid molecule involved in cell signaling, can trigger cell death pathways in certain cancer types .

3. Metabolic Effects

Dodecane-1,12-diamine has been studied for its effects on metabolic pathways. It has been shown to influence lipid metabolism by modulating enzyme activities involved in fatty acid oxidation and synthesis. This compound may play a role in managing metabolic disorders by enhancing energy expenditure .

Table 1: Summary of Biological Activities

The biological activities of dodecane-1,12-diamine and dodecanedioic acid can be attributed to their structural properties:

- Cell Membrane Interaction : The long hydrocarbon chains allow these compounds to integrate into lipid bilayers, affecting membrane integrity and fluidity.

- Ceramide Pathway Activation : Dodecanedioic acid's ability to elevate ceramide levels is crucial in mediating apoptosis in cancer cells.

- Enzyme Modulation : These compounds may influence the activity of key enzymes involved in metabolic processes, potentially aiding in the treatment of obesity and related disorders.

Properties

CAS No. |

60180-78-1 |

|---|---|

Molecular Formula |

C24H50N2O4 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

dodecane-1,12-diamine;dodecanedioic acid |

InChI |

InChI=1S/C12H28N2.C12H22O4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-14H2;1-10H2,(H,13,14)(H,15,16) |

InChI Key |

SWZJUAVKTJFUIS-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCN)CCCCCN.C(CCCCCC(=O)O)CCCCC(=O)O |

Related CAS |

36497-34-4 60180-78-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.